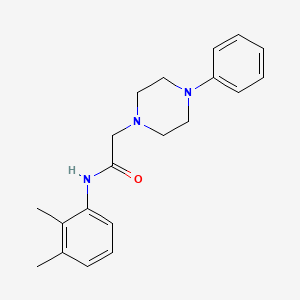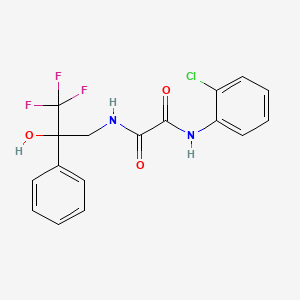![molecular formula C15H19BrN4O2 B2925867 Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate CAS No. 2177264-17-2](/img/structure/B2925867.png)
Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate: is a chemical compound characterized by its complex molecular structure, which includes a bromo-substituted triazolopyridine core and a tert-butyl protected pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring. Subsequent bromination introduces the bromo group at the 6-position of the triazolopyridine core. The pyrrolidine ring is then constructed and protected with a tert-butyl group through a series of reactions involving amine protection strategies.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromo group or modify the triazolopyridine core.
Substitution: The bromo group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl lithium compounds or Grignard reagents are typically employed, along with suitable solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Derivatives with reduced bromo groups or modified triazolopyridine cores.
Substitution: Alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting various diseases, such as cancer and infectious diseases.
Industry: It is used in the chemical industry for the synthesis of advanced materials and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness: Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the bromo-substituted triazolopyridine core
Propriétés
IUPAC Name |
tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2/c1-15(2,3)22-14(21)19-7-6-10(8-19)13-17-12-5-4-11(16)9-20(12)18-13/h4-5,9-10H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAGOQUMDDZVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NN3C=C(C=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-ethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2925784.png)
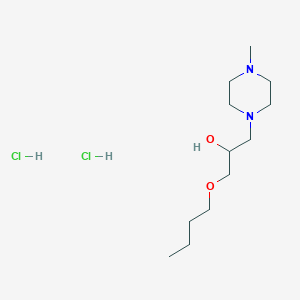
![6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2925786.png)
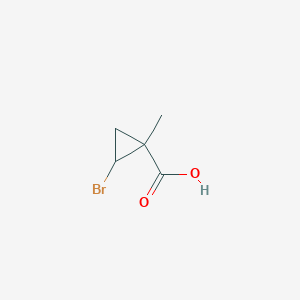
![2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2925788.png)

![Ethyl 2-methyl-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B2925792.png)
![2-Chloro-N-[4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)phenyl]acetamide](/img/structure/B2925794.png)
![4-[Dimethoxy(phenyl)methyl]benzaldehyde](/img/structure/B2925796.png)
![[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate](/img/structure/B2925797.png)
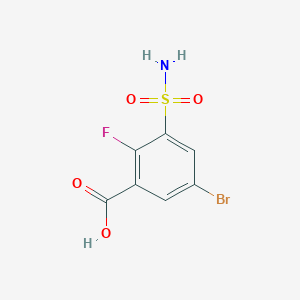
![N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide](/img/structure/B2925805.png)
